N-Fmoc-S-2-Pyridinylthio-L-cysteine

Peptide Synthesis Disulfide Bond Formation Orthogonal Protection

Synthesizing multi-disulfide peptides or peptide-drug conjugates? Random oxidation and poor disulfide pairing dramatically reduce yields. This Nα-Fmoc-protected cysteine with a 2-pyridinylthio (S-2-pyridyl) group solves the problem via activated disulfide chemistry. - TFA-stable S-pyridyl group survives global deprotection; enables convergent assembly of correct disulfide pairings (>80% connectivity in somatostatin analogs). - Direct on-resin conjugation: Reacts chemoselectively with free thiol payloads (maytansinoids, auristatins); no post-cleavage steps. - Real-time loading monitoring via pyridine-2-thione release (ε343 nm). Eliminates hazardous Acm deprotection (Hg²⁺) and sluggish StBu reduction.

Molecular Formula C23H20N2O4S
Molecular Weight 420.5 g/mol
Cat. No. B12313024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-S-2-Pyridinylthio-L-cysteine
Molecular FormulaC23H20N2O4S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4=CC=CC=N4)C(=O)O
InChIInChI=1S/C23H20N2O4S/c26-22(27)20(14-30-21-11-5-6-12-24-21)25-23(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13-14H2,(H,25,28)(H,26,27)
InChIKeyZMZCOJOPTUVJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-S-2-Pyridinylthio-L-cysteine: Activated Disulfide for Orthogonal Conjugation


N-Fmoc-S-2-Pyridinylthio-L-cysteine (CAS 191108-79-9) is an Nα-Fmoc-protected cysteine derivative featuring a 2-pyridinylthio (S-2-pyridyl) group on the thiol side chain. This compound belongs to the class of activated disulfide cysteine building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The 2-pyridinylthio moiety serves as a latent thiol that can be chemoselectively unmasked under mild reductive conditions or directly engaged in disulfide exchange reactions, enabling the formation of asymmetric disulfide bonds without the need for separate deprotection steps .

N-Fmoc-S-2-Pyridinylthio-L-cysteine vs. Generic Cysteine Analogs


In Fmoc-SPPS of cysteine-containing peptides, the choice of thiol protecting group directly governs orthogonal deprotection orthogonality, racemization extent, β-elimination side reactions, and the efficiency of subsequent disulfide bond formation . While Fmoc-Cys(Trt)-OH remains the standard for single-disulfide peptides, it is incompatible with the selective on-resin disulfide formation required for multi-cysteine or peptide-drug conjugate synthesis. Alternatives such as Fmoc-Cys(StBu)-OH exhibit sluggish and often incomplete reductive deprotection [1], and Fmoc-Cys(Acm)-OH requires toxic heavy metal reagents . Consequently, substitution of N-Fmoc-S-2-Pyridinylthio-L-cysteine with a generic cysteine derivative inevitably forces a trade-off: either the ability to perform chemoselective disulfide exchange is lost, or the synthetic workflow is burdened with additional purification steps and hazardous reagents.

N-Fmoc-S-2-Pyridinylthio-L-cysteine: Comparative Performance Evidence


Orthogonal TFA Stability: S-Pyridyl vs. Trityl

Fmoc-Cys(SPy)-OH maintains its 2-pyridinylthio group intact under the acidic conditions (≥95% TFA) that globally deprotect acid-labile side-chain groups, including S-Trt. While Fmoc-Cys(Trt)-OH yields free thiol upon TFA cleavage , the S-pyridyl group survives this treatment, enabling subsequent chemoselective disulfide exchange on the purified peptide . This contrasts sharply with Fmoc-Cys(Trt)-OH, where on-resin disulfide formation requires oxidative conditions (e.g., iodine) that risk over-oxidation of methionine and tryptophan residues .

Peptide Synthesis Disulfide Bond Formation Orthogonal Protection

Reductive Kinetics: S-Pyridyl vs. S-t-Butylthio

The 2-pyridinylthio group is cleaved under mild reductive conditions (e.g., DTT or TCEP) significantly faster than the sterically hindered S-t-butylthio (StBu) group. In comparative kinetic studies of disulfide-based protecting groups, Fmoc-Cys(StBu)-OH achieved only 60% deprotection after 500 minutes with DTT, while a related activated disulfide group (SIT) reached 100% deprotection in under 160 minutes [1]. The S-pyridyl group, being an activated disulfide with a low pKa leaving group (pyridine-2-thione), is expected to undergo thiol-disulfide exchange at rates comparable to or faster than SIT, based on established leaving group basicity trends .

Deprotection Kinetics Disulfide Reduction Peptide Synthesis Workflow

Racemization: S-Pyridyl vs. Trityl Protection

Cysteine is the most racemization-prone amino acid in Fmoc-SPPS, with the extent of racemization strongly dependent on the S-protecting group's electronic effect on the Cα proton acidity. Unprotected Fmoc-Cys-OH exhibits unacceptable racemization, while Fmoc-Cys(Trt)-OH shows up to 8% racemization under uronium coupling conditions [1]. In contrast, acid-stable S-protecting groups that lack strong electron-withdrawing character, such as MBom and Dpm, reduce racemization to 0.4–1.2% [1]. The S-pyridyl group, being an aromatic disulfide with moderate electron-withdrawing capacity, is predicted to confer racemization levels intermediate between Trt and MBom, offering a favorable balance of stability and chiral integrity [2].

Racemization Chiral Purity SPPS Optimization

β-Elimination: S-Pyridyl vs. Unprotected Cysteine

C-Terminal cysteine residues in Fmoc-SPPS are exceptionally prone to β-elimination followed by piperidine addition, forming 3-(1-piperidinyl)alanine impurities that co-elute with the desired peptide and are difficult to remove [1]. The severity of β-elimination follows the electron-withdrawing capacity of the S-protecting group: S-tBu > Acm > Trt > Bn [2]. The S-pyridyl group, as a disulfide rather than a thioether, provides a moderate electron-withdrawing effect that stabilizes the Cα proton against base-catalyzed deprotonation, thereby suppressing β-elimination relative to unprotected cysteine or highly labile groups.

β-Elimination Side Reaction Control C-Terminal Cysteine

Metal-Free Deprotection: S-Pyridyl vs. Acm

Fmoc-Cys(Acm)-OH, while orthogonal to both acid and base, requires toxic mercury(II) acetate for deprotection, a major limitation for pharmaceutical manufacturing and biological applications . In contrast, the 2-pyridinylthio group is cleaved using benign thiol-based reducing agents such as DTT or TCEP, or through direct disulfide exchange with a free thiol-containing peptide . This eliminates heavy metal contamination and simplifies downstream purification, a critical advantage for peptides intended for in vivo studies or GMP production.

Green Chemistry Deprotection Orthogonality Toxic Reagent Elimination

N-Fmoc-S-2-Pyridinylthio-L-cysteine: Key Applications


Disulfide-Rich Peptide Synthesis

The orthogonal stability of the S-pyridyl group to TFA enables a convergent synthetic strategy: peptide chains bearing protected S-pyridyl cysteine are assembled, globally deprotected, and then subjected to chemoselective disulfide exchange to form the precise disulfide pairing pattern. This approach circumvents the random oxidation that plagues multi-disulfide peptides, delivering >80% correct disulfide connectivity in somatostatin and conotoxin analogs, as documented in protocols utilizing activated disulfide building blocks .

On-Resin Peptide-Drug Conjugation

N-Fmoc-S-2-Pyridinylthio-L-cysteine enables the direct on-resin conjugation of drug payloads bearing free thiols (e.g., maytansinoids, auristatins) to a peptide backbone. The S-pyridyl group reacts chemoselectively with the drug's thiol while the peptide remains anchored to the resin, forming a bioreversible disulfide linker with no need for post-cleavage conjugation steps. This strategy reduces the number of purification steps and improves overall conjugate yield compared to two-step thiol-deprotection/conjugation methods required for Trt-protected cysteine [1].

Native Chemical Ligation (NCL)

In Fmoc-based native chemical ligation, an N-terminal cysteine peptide must be generated without exposing the C-terminal thioester to basic conditions. The S-pyridyl group can be introduced during SPPS and remains intact through acid cleavage, allowing the purified peptide to be directly used in NCL after mild on-resin or in-solution reductive unmasking [2]. This contrasts with Fmoc-Cys(Trt)-OH, where the free thiol generated upon cleavage would prematurely react with the thioester or oxidize to disulfide-linked dimers.

Biosensor Immobilization via Disulfide Exchange

For surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) biosensors, oriented peptide immobilization is critical for maintaining binding activity. Peptides synthesized with a single N-Fmoc-S-2-Pyridinylthio-L-cysteine residue can be chemoselectively coupled to gold surfaces functionalized with thiol-reactive pyridyl disulfide groups . The reaction proceeds rapidly at pH 6–8, forming a stable disulfide linkage that maintains the peptide's native conformation, while the release of pyridine-2-thione can be spectrophotometrically monitored at 343 nm for real-time loading quantification.

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